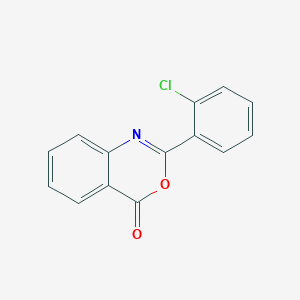

2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(17)18-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZXFRGEMSHXIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352308 | |

| Record name | 2-(2-chlorophenyl)-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4765-51-9 | |

| Record name | 2-(2-Chlorophenyl)-4H-3,1-benzoxazin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4765-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-chlorophenyl)-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Chlorophenyl 4h 3,1 Benzoxazin 4 One and Analogues

Classical and Contemporary Approaches to Benzoxazinone (B8607429) Scaffold Construction

The foundational structure of 2-aryl-4H-3,1-benzoxazin-4-ones is typically assembled using methods that have been refined over time, alongside the development of novel contemporary approaches.

Reactions Involving Anthranilic Acid Derivatives

Anthranilic acid and its derivatives are the most common starting materials for the synthesis of the 4H-3,1-benzoxazin-4-one scaffold due to their ready availability and inherent reactivity. nih.gov

One of the earliest and most straightforward methods involves the reaction of anthranilic acid with two equivalents of an aroyl chloride, such as benzoyl chloride, in a pyridine solution. uomosul.edu.iqrsc.org This reaction proceeds via the acylation of both the amino and carboxylic acid groups, followed by cyclization to form the benzoxazinone ring. uomosul.edu.iq A similar approach involves the initial formation of an N-acyl anthranilic acid, which is then cyclized. tandfonline.com For instance, reacting a substituted benzoic acid with tosyl chloride in pyridine, followed by the addition of anthranilic acid, yields the corresponding 2-aryl-4H-3,1-benzoxazin-4-one under mild conditions. tandfonline.com

Another classical method is the reaction of anthranilic acids with acid anhydrides. umich.edu Heating anthranilic acid with acetic anhydride (B1165640), for example, leads to the formation of 2-methyl-3,1-(4H)-benzoxazin-4-one. uomosul.edu.iq

More contemporary methods have also been developed. A one-pot synthesis involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol (B145695), catalyzed by acetic acid, under either thermal or microwave conditions. nih.gov This reaction can yield either the desired 4H-benzo[d] nih.govumich.eduoxazin-4-ones or, in some cases, the (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzo[d] nih.govumich.eduoxazin-4-ones, depending on the electronic nature of the substituents on the anthranilic acid ring. nih.gov Electron-donating groups tend to favor the formation of the final benzoxazinone, while electron-withdrawing groups may favor the dihydro intermediate. nih.govnih.gov

Furthermore, a copper(I) chloride-catalyzed decarboxylative coupling of anthranilic acids with α-keto acids provides a mild route to 2-substituted-4H-benzo[d] nih.govumich.eduoxazin-4-ones. nih.gov

| Starting Material | Reagent | Conditions | Product | Reference(s) |

| Anthranilic acid | Aroyl chloride (2 eq.) | Pyridine | 2-Aryl-4H-3,1-benzoxazin-4-one | uomosul.edu.iqrsc.org |

| Anthranilic acid | Substituted benzoic acid, Tosyl chloride | Pyridine, Room Temp | 2-Aryl-4H-3,1-benzoxazin-4-one | tandfonline.com |

| Anthranilic acid | Acetic anhydride | Heat | 2-Methyl-4H-3,1-benzoxazin-4-one | uomosul.edu.iq |

| Anthranilic acid | Orthoester | Acetic acid, Ethanol, Heat or Microwave | 2-Alkyl/Aryl-4H-3,1-benzoxazin-4-one | nih.gov |

| Anthranilic acid | α-Keto acid | CuCl catalyst | 2-Alkyl/Aryl-4H-3,1-benzoxazin-4-one | nih.gov |

Cyclization Strategies for 4H-3,1-Benzoxazin-4-one Formation

The critical step in forming the benzoxazinone ring is the cyclization of an N-acylated anthranilic acid intermediate. tandfonline.com Various reagents and conditions have been employed to effect this transformation efficiently.

A widely used method for cyclization is the treatment of N-acylanthranilic acids with a dehydrating agent like acetic anhydride. tandfonline.comuomosul.edu.iq This approach is versatile and has been used to prepare a range of 2-substituted benzoxazinones. uomosul.edu.iq

Palladium-catalyzed carbonylative cyclization represents a more modern and efficient strategy. umich.edu This method allows for the synthesis of benzoxazinones from anthranilic acid and aryl bromides under a carbon monoxide atmosphere, demonstrating good functional group tolerance. umich.edu Another palladium-catalyzed approach involves the cyclocarbonylation of o-iodoanilines with acid chlorides. nih.gov

Cyanuric chloride, in combination with dimethylformamide (DMF), has been identified as an effective cyclodehydration agent for converting N-acylanthranilic acids into 2-substituted 4H-3,1-benzoxazin-4-ones under mild conditions. researchgate.netmdpi.com The reaction proceeds through the formation of an iminium cation and an active ester intermediate. nih.govmdpi.com This method is notable for its high yields and ambient reaction temperature. nih.govmdpi.com

Targeted Synthesis of Substituted 2-Aryl-4H-3,1-benzoxazin-4-ones

The synthesis of specifically substituted benzoxazinones, such as 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one, requires precise control over the introduction of substituents.

Introduction of Aromatic Substituents at the C-2 Position

The substituent at the C-2 position is typically introduced by selecting the appropriate acylating agent to react with anthranilic acid. To synthesize this compound, 2-chlorobenzoyl chloride or 2-chlorobenzoic acid would be the logical precursors.

The reaction of anthranilic acid with a substituted benzoyl chloride, such as 2-chlorobenzoyl chloride, in pyridine is a direct method for introducing the desired 2-aryl group. nih.govnih.gov Similarly, the reaction of 4-nitroanthranilic acid with various substituted benzoyl chlorides, including 2-bromobenzoyl chloride and 3-fluorobenzoyl chloride, has been successfully used to synthesize a library of 7-nitro-2-aryl-4H-benzo[d] nih.govumich.eduoxazin-4-ones. nih.gov

A facile method reported by Ramana and Kantharaj involves the reaction of a substituted benzoic acid (like 2-chlorobenzoic acid) with tosyl chloride in pyridine, followed by the addition of anthranilic acid. tandfonline.com This one-pot procedure yields the corresponding 2-aryl-4H-3,1-benzoxazin-4-one efficiently. tandfonline.com

| Anthranilic Acid Derivative | C-2 Aryl Source | Method | Product Example | Reference(s) |

| Anthranilic acid | 2-Chlorobenzoic acid / TsCl | One-pot condensation/cyclization | This compound | tandfonline.com |

| 4-Nitroanthranilic acid | 2-Bromobenzoyl chloride | Condensation in pyridine | 2-(2-Bromophenyl)-7-nitro-4H-benzo[d] nih.govumich.eduoxazin-4-one | nih.gov |

| Anthranilic acid | Substituted benzoic acid | Condensation with various reagents (e.g., PPMA, POCl₃) | 2-Aryl-4H-3,1-benzoxazin-4-one | tandfonline.com |

Halogenation Strategies for Substituted Benzoxazinones

Direct halogenation of the pre-formed benzoxazinone ring provides an alternative route to introduce halogen substituents. Palladium-catalyzed C-H bond halogenation of benzoxazinone derivatives has been developed, offering high regioselectivity and applicability to a wide range of substrates. This method allows for the introduction of halogens onto the benzoxazinone scaffold after its initial synthesis. The specific position of halogenation (e.g., on the benzene ring of the benzoxazinone core) can be directed by the reaction conditions and the directing ability of the benzoxazinone moiety itself. mdpi.com While direct halogenation of the C-2 phenyl ring is less commonly described, electrophilic aromatic substitution principles would apply, where the existing chloro-substituent on the phenyl ring would act as an ortho-, para-director for further halogenation, albeit a deactivating one. masterorganicchemistry.com

Advanced Synthetic Techniques for Benzoxazinone Diversification

Modern synthetic organic chemistry offers a range of advanced techniques to diversify the benzoxazinone scaffold, enabling the creation of novel analogues with potentially enhanced biological properties.

Palladium-catalyzed reactions are prominent in this area. For example, a carbonylative coupling of 2-iodoanilines with aryl iodides provides a powerful tool for constructing 2-arylbenzoxazinones with high functional group tolerance. organic-chemistry.org Another innovative palladium-catalyzed method uses paraformaldehyde as a stable and inexpensive carbonyl source for the carbonylation of N-(ortho-bromoaryl)amides to yield substituted benzoxazinones. organic-chemistry.org

Copper-catalyzed methods also offer efficient pathways. A tandem intramolecular C-N coupling/rearrangement process has been developed for the synthesis of 4H-3,1-benzoxazin-4-one derivatives. organic-chemistry.org

Furthermore, diversification can be achieved by utilizing different starting materials. An elegant silver-catalyzed intermolecular [4+2]-cycloaddition between isatoic anhydrides and cyclopropenones has been described for accessing C2-alkenyl benzoxazin-4-ones, a less common but important subclass. nih.govmdpi.com The reactivity in this cycloaddition is influenced by the electronic properties of substituents on the isatoic anhydride. nih.gov

These advanced methods, often involving transition-metal catalysis, provide greater flexibility and efficiency in synthesizing a wide array of complex and functionally diverse benzoxazinone derivatives. mdpi.com

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful tools for the construction of complex molecular architectures from simple precursors. Palladium and copper-based catalytic systems have been notably employed in the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones.

Palladium-Catalyzed Carbonylative Synthesis:

A prominent palladium-catalyzed approach involves the carbonylative synthesis from N-(o-bromoaryl)amides. In this methodology, paraformaldehyde can be utilized as a stable and easy-to-handle source of carbon monoxide. nih.govorganic-chemistry.org The reaction proceeds via an intramolecular carbonylation, where a palladium catalyst facilitates the insertion of a carbonyl group to form the benzoxazinone ring. Optimization of this reaction has shown that the choice of ligand, base, and solvent is crucial for achieving high yields. organic-chemistry.org For instance, using XantPhos as the ligand and potassium acetate as the base in o-xylene has proven effective. organic-chemistry.org While this method has been demonstrated for a range of substituted benzoxazinones, electron-withdrawing groups on the aryl moiety can sometimes lead to reduced yields due to competing debromination side reactions. organic-chemistry.org

Table 1: Palladium-Catalyzed Carbonylative Synthesis of 2-Substituted Benzoxazinones

| Entry | N-(o-bromoaryl)amide | Product | Yield (%) |

| 1 | N-(2-bromophenyl)benzamide | 2-Phenyl-4H-3,1-benzoxazin-4-one | 91 |

| 2 | N-(2-bromophenyl)-4-methylbenzamide | 2-(p-Tolyl)-4H-3,1-benzoxazin-4-one | 85 |

| 3 | N-(2-bromophenyl)-4-methoxybenzamide | 2-(4-Methoxyphenyl)-4H-3,1-benzoxazin-4-one | 82 |

| 4 | N-(2-bromophenyl)-4-chlorobenzamide | 2-(4-Chlorophenyl)-4H-3,1-benzoxazin-4-one | 75 |

Note: Data is illustrative of the general method and may not represent the exact conditions for the 2-(2-chlorophenyl) analogue.

Copper-Catalyzed Decarboxylative Coupling:

Copper catalysts have been effectively used in a one-pot synthesis of 2-aryl-4H-benzo[d] organic-chemistry.orgresearchgate.netoxazin-4-ones from commercially available anthranilic acids and α-keto acids. researchgate.net This method, catalyzed by inexpensive cuprous chloride (CuCl), proceeds through a decarboxylative coupling mechanism. The reaction demonstrates a broad substrate scope, accommodating various substituted anthranilic acids and α-keto acids to produce the desired products in good yields. researchgate.netmdpi.com

Intramolecular C-O Bond Formation and Rearrangement Reactions

The formation of the oxazinone ring via intramolecular C-O bond formation is a common and effective strategy. This is typically achieved through the cyclodehydration of N-acyl anthranilic acid precursors.

The synthesis of the precursor, N-(2-chlorobenzoyl)anthranilic acid, is a straightforward acylation of anthranilic acid with 2-chlorobenzoyl chloride. The subsequent cyclodehydration is the key step and can be promoted by various reagents. Classical methods often employ acetic anhydride or thionyl chloride, but milder and more efficient reagents have been developed.

Cyclodehydration using Cyanuric Chloride:

A highly effective method for the cyclodehydration of N-aroylanthranilic acids utilizes cyanuric chloride in the presence of a base such as triethylamine. semanticscholar.org This reaction is generally clean, proceeds under mild conditions, and provides the 2-aryl-4H-3,1-benzoxazin-4-one products in high purity and good to excellent yields. semanticscholar.org The versatility of this method has been demonstrated for a variety of 2-aryl and 2-alkyl substituted benzoxazinones. A one-pot procedure starting from anthranilic acid, an aroyl chloride, and then adding cyanuric chloride/DMF has also been reported to be highly efficient. nih.gov

Table 2: Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones via Cyclodehydration with Cyanuric Chloride

| Entry | N-Aroylanthranilic Acid | Product | Yield (%) |

| 1 | N-Benzoylanthranilic acid | 2-Phenyl-4H-3,1-benzoxazin-4-one | 83 |

| 2 | N-(4-Nitrobenzoyl)anthranilic acid | 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one | 86 |

| 3 | N-(4-Bromobenzoyl)anthranilic acid | 2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one | 89 |

| 4 | N-(2-Methylbenzoyl)anthranilic acid | 2-(o-Tolyl)-4H-3,1-benzoxazin-4-one | - |

Note: Yields are based on reported literature for analogous compounds. semanticscholar.orgnih.govresearchgate.net The synthesis of the 2-(2-methylphenyl) analogue has been reported, indicating the feasibility for ortho-substituted derivatives. researchgate.net

Optimization of Reaction Conditions and Synthetic Efficiency

Efforts to improve the synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones have focused on increasing yields, reducing reaction times, and employing more environmentally friendly conditions.

One area of optimization is the use of solvent-free or mechanochemical methods for the cyclodehydration of N-acyl anthranilic acids. For example, solvent-assisted grinding of an N-substituted anthranilic acid derivative with 2,4,6-trichloro-1,3,5-triazine (TCT) and catalytic triphenylphosphine has been shown to produce 2-substituted 4H-3,1-benzoxazin-4-ones in excellent yields (up to 98%) at room temperature within minutes. nih.gov This green chemistry approach minimizes solvent waste and utilizes inexpensive reagents. The optimization of this method identified sodium carbonate as the most effective base. nih.gov

Another approach to enhance efficiency is the use of solid supports as catalysts for solvent-free reactions. Heating a mixture of an N-acyl anthranilic acid with silica gel or bentonite clay to the melting point of the substrate has been shown to effect cyclodehydration, affording the benzoxazinone derivatives in good to excellent yields with short reaction times. This method avoids the use of toxic reagents like acetic anhydride and simplifies the work-up procedure.

The development of one-pot syntheses, such as the copper-catalyzed decarboxylative coupling or the cyanuric chloride-mediated cyclization starting directly from anthranilic acid, also significantly improves synthetic efficiency by reducing the number of intermediate isolation and purification steps. researchgate.netnih.gov

Advanced Analytical Characterization Techniques for 2 2 Chlorophenyl 4h 3,1 Benzoxazin 4 One

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one, providing detailed information about its atomic connectivity and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the analysis of this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation. ubaya.ac.idnih.gov

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoxazinone (B8607429) ring system and the 2-chlorophenyl substituent. The protons on the benzoxazinone moiety typically appear in the downfield region, influenced by the electron-withdrawing nature of the heterocyclic ring and the carbonyl group. ubaya.ac.id The protons of the 2-chlorophenyl group will also resonate in the aromatic region, with their chemical shifts and splitting patterns dictated by their position relative to the chlorine atom and the point of attachment to the benzoxazinone ring.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the benzoxazinone ring is characteristically found at a low field (downfield) position. ubaya.ac.id The carbon atom at the 2-position, bonded to both the nitrogen and the 2-chlorophenyl group, also has a distinctive chemical shift. ubaya.ac.id The remaining aromatic carbons of both ring systems will appear in the typical aromatic region of the spectrum.

¹H and ¹³C NMR Spectral Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons (Benzoxazinone) | 7.50 - 8.20 | 115.0 - 147.0 |

| Aromatic Protons (2-chlorophenyl) | 7.30 - 7.80 | 127.0 - 135.0 |

| Carbonyl Carbon (C=O) | - | ~160.0 |

| C2 Carbon | - | ~155.0 |

Note: The exact chemical shifts can vary depending on the solvent and the specific instrumentation used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. A prominent feature is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the lactone ring, typically observed in the region of 1700-1750 cm⁻¹. Another significant band is that of the C=N stretching vibration of the oxazine (B8389632) ring. The spectrum will also display bands corresponding to the C-O-C stretching of the ether linkage within the ring and the C-Cl stretching of the chlorophenyl group. Aromatic C-H and C=C stretching vibrations will also be present.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1700 - 1750 |

| Imine (C=N) | Stretching | 1620 - 1680 |

| Ether (C-O-C) | Asymmetric Stretching | 1200 - 1270 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-Cl | Stretching | 700 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The fused aromatic system of the benzoxazinone ring and the attached 2-chlorophenyl group in this compound constitute a significant chromophore. The UV-Vis spectrum is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within this conjugated system. The position and intensity of these absorption maxima (λmax) are indicative of the extent of conjugation and the presence of specific functional groups, thus serving as a valuable tool for confirming the identity of the compound.

Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Typical Wavelength Range (nm) |

| π → π | 250 - 350 |

| n → π | > 300 |

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. libretexts.orgchemguide.co.uk For this compound, with a molecular formula of C₁₄H₈ClNO₂, the expected monoisotopic mass is approximately 257.02 g/mol . nih.gov The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope.

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for benzoxazinone derivatives may involve the loss of CO, cleavage of the heterocyclic ring, and fragmentation of the substituent groups. nih.gov Analysis of these fragment ions aids in the confirmation of the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS can distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas. This high level of accuracy is crucial for unequivocally confirming the molecular formula of the synthesized compound.

Coupled Chromatographic-Mass Spectrometric Techniques (e.g., LC-MS, GC-MS)

Coupling chromatographic separation techniques with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), allows for the analysis of complex mixtures and the definitive identification of individual components. researchgate.netnih.gov These hyphenated techniques are particularly useful for assessing the purity of a sample of this compound and for identifying any impurities or byproducts from the synthesis. In LC-MS, the compound is separated by liquid chromatography and then introduced into the mass spectrometer for detection and identification. researchgate.net This is a powerful method for analyzing non-volatile and thermally labile compounds. GC-MS is suitable for volatile and thermally stable compounds and provides excellent separation and sensitive detection.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental in determining the purity of this compound and separating it from any unreacted starting materials, byproducts, or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods employed for this purpose.

High-Performance Liquid Chromatography is a key analytical technique for the purity assessment of non-volatile and thermally sensitive compounds. For 2-aryl-4H-3,1-benzoxazin-4-ones, reverse-phase HPLC (RP-HPLC) is a commonly employed method. This technique separates compounds based on their polarity, using a non-polar stationary phase and a polar mobile phase.

While specific, detailed research findings on the HPLC analysis of this compound are not extensively documented in publicly available literature, typical methodologies for similar benzoxazinone derivatives can be described. A standard RP-HPLC setup would involve a C18 column, which is packed with silica particles that have been surface-modified with C18 alkyl chains, creating a non-polar stationary phase. The mobile phase is typically a mixture of a polar solvent, such as water or a buffer, and an organic solvent like acetonitrile or methanol. By running a gradient, where the concentration of the organic solvent is increased over time, compounds are eluted from the column based on their hydrophobicity. The purity of the sample is determined by detecting the eluted components with a UV-Vis detector, typically set at a wavelength where the benzoxazinone chromophore absorbs strongly. The resulting chromatogram displays peaks corresponding to the target compound and any impurities, with the area of each peak being proportional to its concentration.

Table 1: Illustrative HPLC Parameters for Analysis of Benzoxazinone Derivatives

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Time-based linear gradient (e.g., 5% to 95% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table represents a typical method for related compounds and would require optimization for this compound.

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile compounds. For this compound, GC-MS can be used to assess purity and confirm its molecular weight and fragmentation pattern. The compound is first vaporized and introduced into a capillary column coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

A mass spectrometer then detects the eluted molecules, which are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the molecular ion and its various fragments. The molecular ion peak confirms the molecular weight of the compound. Spectral databases, such as that of SpectraBase, contain reference GC-MS data for this compound, which can be used for identification. nih.gov

Table 2: General GC-MS Parameters for Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Note: This table outlines general conditions; specific method development is required for quantitative analysis.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. This experimental data is then compared against the theoretical values calculated from the compound's molecular formula. For this compound, the molecular formula is C₁₄H₈ClNO₂. nih.gov The close agreement between the experimentally found values and the calculated percentages provides strong evidence for the compound's elemental composition and purity.

The theoretical elemental composition can be calculated based on the atomic weights of the elements and the molecular weight of the compound (257.67 g/mol ). nih.gov

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 14 | 168.154 | 65.26% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.13% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 13.76% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.44% |

| Oxygen | O | 15.999 | 2 | 31.998 | 12.42% |

| Total | | | | 257.676 | 100.00% |

Experimental results from elemental analysis are typically considered acceptable if they fall within ±0.4% of the calculated theoretical values, thus confirming the empirical formula of the synthesized compound.

Structure Activity Relationship Sar Studies of Benzoxazinone Derivatives, Including 2 2 Chlorophenyl 4h 3,1 Benzoxazin 4 One

Methodologies for SAR Derivation in Benzoxazinone (B8607429) Research

The elucidation of structure-activity relationships for benzoxazinone derivatives involves a multi-faceted approach combining chemical synthesis and biological evaluation. A primary methodology is the systematic synthesis of a series of analogues where specific parts of the molecule are altered. nih.gov This often involves modifying substituents on the aromatic rings or altering the core heterocyclic structure. mdpi.com For example, a common strategy involves the reaction of anthranilic acids with various acyl chlorides or ortho esters to generate diverse 2-substituted benzoxazin-4-ones. mdpi.comnih.govubaya.ac.id

Once synthesized, these derivatives are subjected to a battery of in vitro biological assays to determine their activity. These assays are selected based on the therapeutic area of interest and can include evaluations for anti-inflammatory, anticancer, antimicrobial, or enzymatic inhibitory effects. mdpi.cominnovareacademics.innih.gov For instance, studies have utilized assays measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced microglial cells to screen for anti-inflammatory potential. nih.gov Similarly, antiproliferative activity has been assessed against cancer cell lines like MCF-7 using methods such as the MTT assay. innovareacademics.in

For compounds with potential agricultural applications, such as herbicides, SAR studies are based on phytotoxicity evaluations against standard target species (STS), including both monocots and dicots like wheat, cress, and tomato. nih.govcapes.gov.br The data from these biological screenings are then correlated with the structural modifications of the tested compounds, allowing researchers to deduce which chemical features are critical for bioactivity.

Impact of Substituent Modifications on Bioactivity Profiles

The electronic nature of substituents on the aromatic rings of the benzoxazinone scaffold plays a pivotal role in modulating biological activity. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), and their presence can significantly alter the reactivity and binding affinity of the molecule.

Halogenation, the introduction of a halogen atom such as chlorine, is a common strategy in drug design. In the context of 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one, the chlorine atom acts as an electron-withdrawing group. EWGs can influence the electron density distribution across the molecule, potentially making specific sites more susceptible to nucleophilic attack or enhancing interactions with receptor sites. otterbein.edu For instance, studies on other heterocyclic systems have shown that electron-withdrawing substituents can lower the energy of molecular orbitals, which can be advantageous for charge transport and optoelectronic properties. nih.gov In some synthetic routes for benzoxazin-4-ones, the presence of EWGs like -Cl on the aniline (B41778) precursor led to higher yields, although the electronic effects of substituents were sometimes found to be less critical than other factors. nih.gov

Conversely, electron-donating groups like methyl (-Me) or methoxy (B1213986) (-OMe) can also enhance bioactivity, depending on the specific biological target. In some series, EDGs have been shown to furnish products in higher yields compared to EWGs. nih.gov However, in other contexts, such as phytotoxicity, the introduction of EDGs like a phenyl ring or a methoxy group was found to decrease the activity. mdpi.com This highlights that the impact of electronic effects is highly context-dependent, varying with the specific derivative and the biological system under investigation. The unpredictable nature of these effects necessitates empirical testing for each class of compounds and target. otterbein.edu

Steric hindrance, which occurs when the size of a substituent impedes a chemical reaction or molecular interaction, has been observed in benzoxazinone synthesis and activity. For example, one study noted that ortho-substitution on an N-aryl ring significantly lowered the product yield in a C-H activation/cyclization reaction, demonstrating a clear steric effect. nih.gov In the case of this compound, the chlorine atom is at the ortho position of the 2-phenyl ring. This placement can force the phenyl ring to rotate out of planarity with the benzoxazinone core, creating a specific three-dimensional conformation. This contrasts with its isomer, 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one, where the para-chloro substituent would likely allow for a more planar arrangement. researchgate.net Such conformational differences can profoundly impact how the molecule interacts with its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to correlate the chemical structure of compounds with their biological activity. nih.gov These models translate molecular structures into a set of numerical descriptors and use statistical methods to derive a mathematical equation that predicts the activity.

In benzoxazinone research, various QSAR approaches have been employed. Three-dimensional QSAR (3D-QSAR) studies, which consider the spatial arrangement of atoms, are common. mdpi.com Methodologies such as k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) utilize steric, electrostatic, and hydrophobic fields to build predictive models. nih.govmdpi.com These models are developed using a "training set" of molecules with known activities and then validated using a "test set" to assess their predictive power. nih.gov

Statistical techniques like Multiple Linear Regression (MLR), Stepwise (SW) selection, Simulated Annealing (SA), and Genetic Algorithms (GA) are used to select the most relevant descriptors and generate the QSAR models. nih.govmdpi.com The quality of these models is evaluated using statistical parameters such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). mdpi.comresearchgate.net For example, a 3D kNN-MFA model developed for substituted benzoxazinones as antiplatelet agents achieved a high q² of 0.9739, indicating excellent predictive ability. mdpi.com The descriptors identified in these models, such as steric, electrostatic, and thermodynamic parameters, provide insights into the physicochemical properties that are essential for the desired biological activity, thereby guiding the design of new, more potent derivatives. nih.govresearchgate.net

Table 1: Examples of QSAR Models Applied to Benzoxazinone Derivatives

| QSAR Method | Biological Activity | Key Findings/Descriptors | Statistical Significance (Example) | Reference |

|---|---|---|---|---|

| 3D-QSAR (kNN-MFA) | Antiplatelet | Hydrogen bond acceptors, aromatic and hydrophobic features are important. | q² = 0.9739; pred_r² = 0.8217 | mdpi.com |

| 3D-QSAR (MLR) | Antiplatelet | Model based on steric, electrostatic, and hydrophobic field descriptors (S_123, E_407, E_311, H_605). | r² = 0.9435; pred_r² = 0.7663 | mdpi.com |

| 3D-QSAR | HIV-1 Reverse Transcriptase Inhibition | Thermodynamic descriptors (Henry's law constant, stretch bend energy) are important. | r = 0.9354; r_cv² = 0.8059 | researchgate.net |

| QSAR (Genetic Algorithm) | Antimicrobial | Shape, VolSurf, and H-bonding property descriptors were frequently selected. | Q²Ext = 0.88 (Gram-positive); Q²Ext = 0.85 (Gram-negative) | nih.gov |

Structure-Bioactivity Correlations in Specific In Vitro Systems

The ultimate validation of SAR hypotheses comes from testing derivatives in specific biological assays. These in vitro studies provide concrete data linking structural modifications to changes in efficacy.

In the realm of anticancer research, a series of 2,3-aryl substituted 1,3-benzoxazin-4-one derivatives were evaluated for their antiproliferative activity against the human breast adenocarcinoma cell line, MCF-7. The results demonstrated that substitutions at the 2- and 3-positions could yield compounds with potent inhibitory effects. innovareacademics.in For example, a derivative with a 4-chlorophenyl group at position 2 and a phenyl group at position 3 (Compound 2 in the study) showed the highest activity with an IC₅₀ of 0.89 µg/mL. innovareacademics.in This underscores the importance of aryl substitutions at these positions for antiproliferative action.

Table 2: Antiproliferative Activity of Selected 2,3-Aryl Substituted 1,3-Benzoxazin-4-one Derivatives against MCF-7 Cells

| Compound ID (from source) | Substituent at C2 | Substituent at N3 | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| 2 | 4-Chlorophenyl | Phenyl | 0.89 | innovareacademics.in |

| 4 | 4-Nitrophenyl | Phenyl | 1.02 | innovareacademics.in |

| 3 | 2-Chlorophenyl | Phenyl | 1.19 | innovareacademics.in |

| 1 | Phenyl | Phenyl | 2.10 | innovareacademics.in |

In anti-inflammatory studies, 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety were tested in LPS-induced BV-2 microglial cells. Several compounds were found to significantly reduce the production of nitric oxide (NO), a key inflammatory mediator. nih.gov These active compounds also decreased the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2, acting through the Nrf2-HO-1 signaling pathway. nih.gov

Furthermore, SAR studies on benzoxazinones as phytotoxic agents have revealed key structural requirements for herbicidal activity. A hydroxyl group at the N-4 position was found to be essential for inhibitory activity, while a hydroxyl at the C-2 position was not. nih.gov The degradation product 2-aminophenoxazin-3-one (APO) and synthetic analogues like 4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (D-DIBOA) showed high inhibitory activity against the growth of various plant species, establishing them as leads for developing new herbicides. nih.govnih.gov

These examples from diverse in vitro systems collectively demonstrate how systematic structural modifications, guided by SAR principles, can lead to the identification of benzoxazinone derivatives with highly potent and specific biological activities.

Computational Chemistry and in Silico Modeling of 2 2 Chlorophenyl 4h 3,1 Benzoxazin 4 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule. These calculations provide a fundamental understanding of the molecular structure, electronic distribution, and spectroscopic behavior. researchgate.net

DFT calculations are frequently employed to predict the electronic and spectroscopic characteristics of heterocyclic compounds similar to 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one. researchgate.net These studies typically use functionals like B3LYP, CAM-B3LYP, or ωB97XD combined with basis sets such as 6–311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net

Key electronic properties predicted include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap suggests higher reactivity. Natural Bond Orbital (NBO) analysis is also performed to understand intramolecular electronic interactions and charge delocalization, which are crucial for molecular stability. researchgate.net

Spectroscopic parameters are also reliably predicted. Theoretical calculations of vibrational frequencies can be correlated with experimental FT-IR and Raman spectra to confirm the molecular structure. researchgate.netmdpi.com Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and UV-Vis absorption wavelengths can be calculated using methods like Time-Dependent DFT (TD-DFT) and compared with experimental data for structural validation. researchgate.net

Table 1: Predicted Spectroscopic Data for Related Benzoxazine (B1645224) Structures

| Spectroscopic Technique | Predicted Parameter | Typical Calculated Range/Value | Reference |

|---|---|---|---|

| FT-IR | C=O stretching vibration | ~1669 cm⁻¹ | researchgate.net |

| FT-IR | C=C stretching modes | 1400-1650 cm⁻¹ | researchgate.net |

| FT-IR | C-O stretching vibration | 1250-1272 cm⁻¹ | researchgate.net |

| ¹H NMR | Aromatic Protons (Ar-H) | δ 7.25-8.73 ppm | mdpi.com |

Note: The data presented are for structurally similar compounds and serve as representative examples of parameters derived from DFT calculations.

The three-dimensional arrangement of atoms in this compound is fundamental to its activity. Conformational analysis through DFT helps identify the most stable geometric structure by optimizing bond lengths, bond angles, and dihedral angles. researchgate.net

For related benzoxazinone (B8607429) structures, studies have shown that the core heterocyclic ring system is nearly planar. nih.govresearchgate.net The primary conformational flexibility arises from the rotation of the 2-phenyl substituent relative to the benzoxazinone plane. In the analogous compound 2-phenyl-4H-3,1-benzoxazin-4-one, the dihedral angle between the phenyl ring and the benzoxazinone fragment is reported to be very small, at just 3.72°. nih.govresearchgate.net For this compound, the presence of the ortho-chloro substituent may introduce steric hindrance, potentially leading to a larger dihedral angle in its lowest energy conformation. X-ray diffraction studies on related compounds have confirmed unusually high energy barriers to the rotation of bulky phenyl groups. rsc.org

Table 2: Selected Computed Molecular Properties for this compound

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 257.67 g/mol | PubChem 2.2 |

| XLogP3 | 3.6 | PubChem 3.0 |

| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 1 | Cactvs 3.4.8.18 |

| Exact Mass | 257.0243562 Da | PubChem 2.2 |

Source: All data in this table are computed properties from the PubChem database. nih.gov

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is a cornerstone of in silico drug design, used to forecast the binding mode and affinity of compounds like this compound with specific biological targets. ekb.egresearchgate.net

Docking simulations place the ligand into the active site of a protein and score the different poses based on a scoring function. This analysis reveals the specific interactions that stabilize the ligand-protein complex. For heterocyclic compounds, these interactions commonly include:

Hydrogen Bonds: Crucial for anchoring the ligand within the active site. Studies on related inhibitors show hydrogen bonds forming with key amino acid residues like Glu917 and Cys919 in the hinge region of protein kinases. researchgate.net

Hydrophobic Interactions: The aromatic rings of the benzoxazinone core and the chlorophenyl group can form favorable hydrophobic and π-π stacking interactions with nonpolar residues in the binding pocket. nih.govresearchgate.net

In docking studies of similar molecules targeting enzymes, the analysis identifies which parts of the molecule are essential for binding and provides a rationale for the observed biological activity. ubaya.ac.idekb.eg

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or the free energy of binding (ΔG), typically in kcal/mol. ekb.eg A lower (more negative) binding energy indicates a more stable ligand-protein complex and suggests higher potential potency. ekb.eg

These predicted affinities allow for the ranking of different compounds before undertaking experimental synthesis and testing. For instance, docking studies on oxazine (B8389632) derivatives against bacterial targets have used the binding energy to identify compounds with higher predicted potency than existing antibiotics like tetracycline. ekb.eg The total ligand-enzyme binding energy can be calculated, but often, a better correlation with experimental activity is found when individual components of the interaction energy (e.g., electrostatic, van der Waals) are analyzed separately. uah.es

Table 3: Representative Docking Results for a Structurally Related Inhibitor

| Ligand | Target Protein | Binding Energy (ΔG, kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Oxazine Derivative 4 | Tetracycline Repressor (TetR) | -8.9 | Not specified | ekb.eg |

| Benzoxazine Derivative | Methionyl-tRNA Synthetase | Not specified (Rerank Score) | His 21, Glu 27 | ubaya.ac.id |

Note: This table shows results for analogous heterocyclic compounds to illustrate the outputs of docking studies, as specific data for this compound is not available.

Comparative Molecular Modeling for Structural Homology

Comparative molecular modeling, in the context of ligand-based design, involves building a predictive model based on a set of known active and inactive compounds that are structurally similar. This approach, which includes techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), is valuable when the 3D structure of the target protein is unknown or when researchers want to understand the structure-activity relationship (SAR) across a chemical series.

This method aligns a series of structurally related ligands and calculates their steric and electrostatic fields. A statistical model is then generated to correlate these field values with the observed biological activity. uah.es This model can then be used to predict the activity of new, untested compounds like this compound based on its structural homology to the training set. Studies have shown that by selecting and scaling components of ligand-macromolecule interaction energies, a quantitative structure-activity relationship (QSAR) with good predictive ability can be derived. uah.es This provides crucial insights into which chemical features are responsible for potent biological activity.

In Silico Approaches for Preclinical Pharmacokinetic Property Prediction

The preclinical evaluation of drug candidates increasingly relies on computational, or in silico, methods to predict their pharmacokinetic profiles, encompassing absorption, distribution, metabolism, and excretion (ADME). These predictive models are instrumental in the early stages of drug discovery, offering a cost-effective and rapid means to screen compounds and identify those with desirable drug-like properties. For the compound this compound, a comprehensive understanding of its potential pharmacokinetic behavior can be inferred from its physicochemical properties, many of which are calculated using established computational algorithms.

Detailed research into the specific ADME profile of this compound through dedicated in silico studies is an area of ongoing investigation. However, a foundational analysis can be constructed from its computed molecular descriptors. These descriptors are critical in predicting a compound's behavior in a biological system. For instance, a compound's molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors are pivotal in determining its oral bioavailability, a key consideration for drug development.

The "rule of five," a widely recognized guideline for assessing the drug-likeness of a chemical compound, is based on such physicochemical properties. This rule suggests that poor absorption or permeation is more likely when a molecule violates certain thresholds, including a molecular weight of over 500 daltons, a logP (a measure of lipophilicity) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

Below is a table of computationally predicted properties for this compound, which are fundamental to its in silico pharmacokinetic assessment.

| Property | Value | Significance in Pharmacokinetics |

| Molecular Formula | C₁₄H₈ClNO₂ | Provides the elemental composition of the compound. |

| Molecular Weight | 257.67 g/mol | Influences absorption and distribution; values under 500 g/mol are generally preferred for oral bioavailability. nih.gov |

| XLogP3 | 3.6 | A measure of lipophilicity, which affects absorption, distribution, and metabolism. A value in this range is often associated with good absorption. nih.gov |

| Hydrogen Bond Donor Count | 0 | The number of hydrogen atoms bonded to electronegative atoms. A low count is favorable for membrane permeability. nih.gov |

| Hydrogen Bond Acceptor Count | 3 | The number of electronegative atoms capable of accepting a hydrogen bond. A count under 10 is generally preferred. nih.gov |

| Rotatable Bond Count | 1 | A measure of molecular flexibility, which can influence binding to targets and metabolic stability. nih.gov |

| Topological Polar Surface Area (TPSA) | 38.7 Ų | Predicts the transport properties of drugs. A TPSA of less than 140 Ų is often associated with good oral bioavailability. nih.gov |

This data is computationally generated and sourced from the PubChem database for compound CID 722879. nih.gov

The data presented in the table suggests that this compound generally adheres to the principles of drug-likeness as outlined by the "rule of five." Its molecular weight is well under the 500 g/mol threshold, and its lipophilicity, as indicated by the XLogP3 value, is in a range that is often correlated with good membrane permeability and absorption. Furthermore, the low counts of hydrogen bond donors and acceptors, along with a limited number of rotatable bonds, are indicative of a molecule that is likely to have favorable oral bioavailability. The topological polar surface area is also within the range typically associated with good cell membrane penetration.

While these in silico predictions provide a valuable preliminary assessment, they are foundational and would typically be followed by in vitro and in vivo studies to validate the pharmacokinetic profile of this compound.

Preclinical Pharmacokinetic Methodologies for Novel Benzoxazinone Compounds

In Vitro Pharmacokinetic Screening Assays

In vitro assays are crucial early-stage assessments that provide initial insights into a compound's pharmacokinetic profile, guiding further development and optimization. nih.gov

Metabolic stability is a critical determinant of a drug's oral bioavailability and in vivo half-life. A compound that is rapidly metabolized will likely have low bioavailability and a short duration of action. researchgate.net The assessment of metabolic stability is, therefore, a key in vitro screening assay. nih.gov This process typically involves incubating the test compound with liver microsomes or hepatocytes from various preclinical species (e.g., mouse, rat, dog) and humans. researchgate.net The rate of disappearance of the parent compound over time is monitored, usually by liquid chromatography-mass spectrometry (LC-MS), to determine its intrinsic clearance and in vitro half-life (t½). researchgate.net

A study on a series of benzoxazinone (B8607429) derivatives identified specific structural elements that were susceptible to metabolic transformations, which significantly impacted their in vitro half-life. nih.gov This information is invaluable for medicinal chemists to optimize the metabolic stability of lead compounds. nih.gov Compounds can be categorized based on their metabolic stability, for instance, into low, medium, and high clearance categories, which helps in selecting candidates with desirable pharmacokinetic properties for further in vivo testing. researchgate.net

Table 1: Illustrative In Vitro Metabolic Stability Data for Benzoxazinone Analogs

| Compound | Preclinical Model | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Analog A | Rat Liver Microsomes | 45 | 15.4 |

| Analog B | Rat Liver Microsomes | 15 | 46.2 |

| Analog C | Human Liver Microsomes | > 60 | < 11.5 |

| Analog D | Human Liver Microsomes | 22 | 31.5 |

This table presents hypothetical data for illustrative purposes based on typical outcomes from such assays.

The extent to which a drug binds to plasma proteins, primarily albumin, is a key factor influencing its distribution, clearance, and pharmacological activity. Only the unbound (free) fraction of a drug is available to interact with its target and to be eliminated. nih.gov Therefore, determining the plasma protein binding (PPB) is a standard component of preclinical pharmacokinetic screening. researchgate.net

Several methods are employed to measure PPB, including equilibrium dialysis, ultrafiltration, and ultracentrifugation. researchgate.net Equilibrium dialysis is often considered the gold standard. In this method, a semi-permeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. At equilibrium, the concentration of the free drug is the same in both compartments, allowing for the calculation of the unbound fraction. researchgate.net

For benzoxazinone derivatives, understanding their PPB across different species is important for the extrapolation of preclinical data to humans. researchgate.net High plasma protein binding can affect the interpretation of in vitro potency data and influence the pharmacokinetic profile in vivo.

Table 2: Example of Plasma Protein Binding Data for a Benzoxazinone Derivative

| Species | Plasma Protein Binding (%) | Unbound Fraction (%) |

| Mouse | 98.5 | 1.5 |

| Rat | 99.2 | 0.8 |

| Dog | 97.9 | 2.1 |

| Human | 99.5 | 0.5 |

This table contains hypothetical data to illustrate typical plasma protein binding results.

In Vivo Preclinical Pharmacokinetic Studies (Animal Models)

In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a complex biological system. researchgate.netnih.gov These studies are typically conducted in rodent species (e.g., mice, rats) and may also include non-rodent species (e.g., dogs, non-human primates) as a compound progresses in development. nih.govimavita.com

A typical in vivo pharmacokinetic study involves administering the benzoxazinone compound to a group of animals, often via the intended clinical route (e.g., oral, intravenous). nih.govnih.gov Blood samples are then collected at multiple time points after dosing. nih.gov The concentration of the drug in the plasma or whole blood is subsequently quantified using a validated analytical method, such as LC-MS/MS. nih.gov The study design, including the number of animals, dose levels, and sampling schedule, is critical for obtaining reliable pharmacokinetic data. nih.gov

The plasma concentration-time data obtained from in vivo studies are used to calculate key pharmacokinetic parameters through non-compartmental analysis (NCA). nih.gov These parameters provide a quantitative description of the compound's behavior in the body. ukzn.ac.zaeuropeanreview.org

Area Under the Curve (AUC): Represents the total drug exposure over time. europeanreview.orgscience.gov

Maximum Plasma Concentration (Cmax): The highest concentration of the drug observed in the plasma. europeanreview.orgscience.gov

Time to Maximum Concentration (Tmax): The time at which Cmax is reached. europeanreview.orgscience.gov

Clearance (CL): A measure of the body's efficiency in eliminating the drug. ukzn.ac.za

Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half. ukzn.ac.zaeuropeanreview.org

A study on novel benzoxazinones as ELOVL6 inhibitors reported that a lead compound, (S)-1y, demonstrated acceptable pharmacokinetic profiles following oral administration in mice. nih.gov

Table 3: Representative In Vivo Pharmacokinetic Parameters for a Benzoxazinone Compound in Mice

| Parameter | Unit | Value |

| Cmax | ng/mL | 850 |

| Tmax | h | 1.5 |

| AUC(0-inf) | ng*h/mL | 4200 |

| CL/F | mL/min/kg | 25 |

| t½ | h | 3.8 |

This table presents hypothetical data based on findings for similar compounds, such as those reported by Mizutani et al. (2009). nih.gov

The integration of pharmacokinetic and pharmacodynamic data is essential for establishing a relationship between drug exposure and its pharmacological effect. researchgate.net This PK/PD modeling helps in understanding the concentration-response relationship and predicting the therapeutic dose and dosing regimen in humans. nih.govnih.gov

In preclinical settings, this involves correlating the pharmacokinetic parameters (e.g., AUC, Cmax) with a pharmacodynamic endpoint, which could be a biomarker of target engagement or a measure of efficacy in a disease model. researchgate.net For a novel benzoxazinone compound, this might involve measuring the inhibition of a specific enzyme or receptor occupancy in tissues at various time points and relating these measurements to the corresponding plasma concentrations of the drug. nih.gov Successful PK/PD integration in preclinical models increases the confidence in the translation of efficacy and dosing regimens to clinical trials. nih.govresearchgate.net

Advanced Pharmacokinetic Modeling Techniques

In the preclinical evaluation of novel compounds such as 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one, several advanced pharmacokinetic modeling techniques are employed to translate raw concentration-time data into meaningful parameters. These models are crucial for selecting promising drug candidates and designing subsequent studies. nih.govnih.gov The primary methodologies include non-compartmental analysis (NCA), physiologically-based pharmacokinetic (PBPK) modeling, and non-linear mixed effects (NLME) modeling.

Non-compartmental Analysis

Non-compartmental analysis (NCA) is a standard and direct method used to characterize the pharmacokinetics of a new compound from plasma concentration-time data. nih.gov This approach does not require the assumption of a specific compartmental model structure, making it a robust and widely used tool in preclinical studies. chemrxiv.org The primary utility of NCA lies in the calculation of key pharmacokinetic parameters that describe the extent and rate of drug absorption and elimination. nih.gov

The analysis relies on the application of the trapezoidal rule to calculate the Area Under the plasma concentration-time Curve (AUC), a fundamental measure of total drug exposure. From the AUC and the dose administered, other critical parameters such as clearance (CL) and volume of distribution (Vd) can be derived. Additional parameters typically determined through NCA include the maximum observed plasma concentration (Cmax) and the time at which it is observed (Tmax).

In a representative preclinical study evaluating a novel compound, NCA would be applied to data following intravenous and oral administration to animal models. The resulting parameters provide a foundational understanding of the compound's behavior in vivo.

Below is a table representing typical pharmacokinetic parameters that would be determined for a novel benzoxazinone compound using NCA following administration in a preclinical species.

Table 1: Example Non-Compartmental Analysis (NCA) Pharmacokinetic Parameters for a Novel Compound in a Preclinical Model

| Parameter | Intravenous (IV) | Intramuscular (IM) | Oral (PO) |

|---|---|---|---|

| Initial Plasma Concentration (C₀) (µg/L) | 11,653 | N/A | N/A |

| Peak Plasma Concentration (Cₘₐₓ) (µg/L) | N/A | 6,543 | 4,883 |

| Time to Peak Concentration (Tₘₐₓ) (h) | N/A | 0.5 | 1.0 |

Data is illustrative and based on findings for a representative compound to demonstrate NCA outputs. researchgate.net N/A indicates the parameter is not applicable to that route of administration.

Physiologically-Based Pharmacokinetic (PBPK) Modeling

Physiologically-based pharmacokinetic (PBPK) modeling represents a mechanistic approach to predict the ADME of a drug. srce.hr These models are mathematical representations of the body, incorporating physiological (e.g., organ blood flow, tissue volumes) and biochemical (e.g., metabolic enzyme activity) information. biopharmaservices.com For a new chemical entity like this compound, a PBPK model is constructed by integrating its specific physicochemical properties with system-level data. nih.govsrce.hr

The development of a PBPK model is an iterative process, often beginning in the preclinical stage using a "bottom-up" approach. srce.hr This involves feeding the model with in vitro data (such as metabolic stability, plasma protein binding, and permeability) and the compound's physicochemical characteristics to predict its pharmacokinetic profile in preclinical species and, ultimately, in humans. srce.hrnih.gov PBPK models are particularly powerful because they can simulate drug concentrations in specific tissues, providing insights that cannot be obtained from plasma data alone. researchgate.net This capability is critical for understanding a drug's efficacy and potential for tissue-specific toxicity. researchgate.net The use of PBPK modeling is advocated by regulatory agencies to improve drug development and decision-making. nih.gov

The construction of a robust PBPK model for a novel benzoxazinone compound would require the integration of various drug-specific and system-specific parameters.

Table 2: Key Input Parameters for a Preclinical PBPK Model of a Novel Benzoxazinone Compound

| Parameter Category | Specific Parameters |

|---|---|

| Physicochemical Properties | Molecular Weight, pKa, LogP, Aqueous Solubility |

| In Vitro ADME Data | Plasma Protein Binding, Blood-to-Plasma Ratio, Intrinsic Clearance (microsomal, hepatocyte), CYP450 Reaction Phenotyping, Permeability (e.g., Caco-2) |

| System (Preclinical Species) Data | Body Weight, Cardiac Output, Organ Blood Flow Rates, Tissue Volumes (liver, kidney, lung, etc.), Hematocrit |

Non-linear Mixed Effects (NLME) Modeling

Non-linear mixed effects (NLME) modeling is a sophisticated statistical method used to analyze pharmacokinetic data, particularly when data is sparse or comes from multiple individuals. mathworks.com This approach is highly valuable in preclinical research as it can simultaneously model the central tendency of pharmacokinetic parameters within a population (fixed effects) and the inter-individual variability (random effects). mathworks.comnih.gov

For a novel compound like this compound, an NLME model can be developed by pooling data from various preclinical studies, including different dosing routes and schedules. nih.gov This integrated analysis provides more robust estimates of key pharmacokinetic parameters, such as clearance (CL), volume of distribution (V), and absorption rate constants (Ka). One of the major advantages of NLME modeling is its ability to identify sources of variability in drug exposure by testing the influence of covariates (e.g., body weight). nih.gov

A study on the novel COX-2 inhibitor vitacoxib (B611694) in cats provides a practical example of NLME modeling. Researchers pooled data from six separate studies to build a comprehensive two-compartment pharmacokinetic model. This model accurately described the drug's disposition and identified bodyweight as a significant factor influencing the central volume of distribution. nih.gov Such models can then be used for simulation to predict drug concentrations under different dosing scenarios. nih.gov

Table 3: Example Population Pharmacokinetic Parameters for a Novel Compound (Vitacoxib) Determined by NLME Modeling

| Parameter | Description | Population Mean Estimate |

|---|---|---|

| CL (L/h) | Systemic Clearance | 0.11 |

| V₁ (L) | Volume of the Central Compartment | 1.14 |

| Q (L/h) | Inter-compartmental Clearance | 0.44 |

| V₂ (L) | Volume of the Peripheral Compartment | 2.28 |

| Vss (L) | Volume of Distribution at Steady-State | 3.42 |

Data adapted from a preclinical study on vitacoxib in cats to illustrate typical NLME model outputs. nih.gov

Future Directions and Emerging Research Avenues for Benzoxazinone Compounds

Integration of Artificial Intelligence and Machine Learning in Chemical Research

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and development of novel benzoxazinone (B8607429) compounds. nih.govwiley-vch.de By leveraging computational power, researchers can navigate the vast chemical space with unprecedented speed and precision. youtube.com

Artificial intelligence and machine learning (ML) algorithms are increasingly applied in every stage of computer-aided drug design, significantly improving the success rate of identifying promising compounds. nih.gov For benzoxazinone derivatives, AI can be used to generate novel molecular structures by learning from existing data on known compounds and their biological activities. youtube.com Deep learning models, such as graph neural networks, can analyze the structure of a molecule like 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one and propose modifications to optimize its interaction with a specific biological target. youtube.com This de novo drug design approach allows for the creation of tailored molecules with desired properties, moving beyond the limitations of traditional, intuition-based chemical synthesis. nih.govyoutube.com

A significant challenge in drug discovery is the high failure rate of candidates due to poor pharmacokinetic properties. nih.gov Predictive modeling, powered by AI and ML, offers a solution by enabling early-stage in silico assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. nih.gov For new benzoxazinone derivatives, these models can predict properties like solubility, permeability, and metabolic stability, allowing researchers to prioritize candidates with a higher likelihood of clinical success. nih.govnih.gov Physiologically based pharmacokinetic (PBPK) models can further simulate the behavior of these compounds in the human body, predicting potential drug-drug interactions and optimizing dosing strategies for diverse patient populations. nih.govnih.gov This predictive power reduces the time and cost associated with laboratory experiments and clinical trials. nih.gov

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The discovery of novel benzoxazinone derivatives is being accelerated by the combined application of combinatorial chemistry and high-throughput screening (HTS). Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of related compounds from a set of core building blocks. google.comyoutube.com For instance, by varying the substituents on the phenyl ring or the benzoxazinone core of This compound , a vast number of unique derivatives can be generated. google.com

These libraries can then be subjected to HTS, where thousands of compounds are rapidly tested for a specific biological activity. byu.edu A powerful approach within this field is high-throughput virtual screening (HTVS), which uses computational docking to predict the binding affinity of library compounds to a biological target. nih.govnih.gov This method was successfully used to screen the ChemBridge small molecule library to identify a novel benzoxazinone-containing compound, C3, as a dual inhibitor of EGFR and HER2 kinases, which are implicated in gastric cancers. nih.govnih.gov

Table 1: Example of a Benzoxazinone Derivative Identified via High-Throughput Virtual Screening

| Compound | Structure | Target | Finding | Reference |

|---|

| C3 (5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione) | A dual benzoxazinone derivative | EGFR and HER2 Kinases | Identified as a potent dual inhibitor with IC50 values of 37.24 nM for EGFR and 45.83 nM for HER2. | nih.gov |

Dynamic combinatorial chemistry (DCC) is another emerging technique where a library of compounds is generated in the presence of a biological target. nih.gov The target molecule influences the equilibrium of the reversible reactions, leading to the amplification of the compound with the highest binding affinity. This target-driven approach increases the efficiency of identifying potent and selective ligands from a complex mixture. nih.gov

Advancements in Catalysis and Green Chemistry Principles in Benzoxazinone Synthesis

Modern synthetic chemistry is increasingly guided by the principles of green chemistry, which aim to design processes that are efficient, safe, and environmentally benign. researchgate.net Research into the synthesis of benzoxazinone compounds is actively pursuing these goals through advancements in catalysis and the use of sustainable materials. rsc.org

Efforts are underway to replace fossil-fuel-based precursors with renewable feedstocks. researchgate.netresearchgate.net For example, bio-based phenols and amines derived from sources like vanillin, furfurylamine, and cardanol (B1251761) are being used to create benzoxazine (B1645224) monomers. researchgate.netrsc.org The use of safer solvents, such as ethanol (B145695) and ethyl acetate, in both synthesis and purification steps further reduces the environmental impact. researchgate.net

Catalysis plays a crucial role in developing more efficient and atom-economical synthetic routes. Novel methods are being developed that avoid harsh reagents and minimize waste. Examples include:

Palladium-catalyzed carbonylation: This method allows for the synthesis of 2-arylbenzoxazinones from 2-iodoanilines and aryl iodides, offering high functional group tolerance and catalyst recyclability. organic-chemistry.org

Copper-catalyzed tandem reactions: These processes enable the construction of the benzoxazinone ring system through efficient C-N bond formation and rearrangement sequences under ligand-free conditions. organic-chemistry.orgnih.gov

Solvent-assisted grinding: This mechanochemical technique provides a mild and rapid method for cyclodehydration to form benzoxazinones, often eliminating the need for bulk solvents. organic-chemistry.org

These advancements are making the production of compounds like This compound more sustainable and cost-effective. rsc.orgorganic-chemistry.org

Development of Ultra-High Sensitivity and Resolution Analytical Methodologies for Complex Systems

As benzoxazinone derivatives are explored for applications in complex biological and environmental systems, the need for highly sensitive and specific analytical methods becomes paramount. researchgate.net The development of advanced analytical techniques is crucial for accurately detecting and quantifying these compounds at low concentrations.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for analyzing benzoxazinone derivatives. researchgate.netcsic.es Methods combining pressurized liquid extraction (PLE) with LC-electrospray mass spectrometry (LC-ESI-MS) have been developed for the effective quantification of naturally occurring benzoxazinoids in plant materials like wheat. csic.es These methods demonstrate good recovery rates and low detection limits, enabling detailed studies of their metabolic pathways and ecological roles. researchgate.netcsic.es

Furthermore, research is focusing on novel detection strategies to enhance sensitivity and selectivity. For instance, the design of fluorogenic probes that exhibit a change in fluorescence upon binding to a specific analyte represents a promising avenue for the on-the-spot detection of target molecules in various media, including solutions and gaseous phases. rsc.org Such ultra-sensitive methodologies are essential for pharmacokinetic studies, environmental monitoring, and diagnostic applications involving benzoxazinone compounds.

Exploration of Novel Benzoxazinone Scaffolds for Diverse Academic Applications

The 1,3-benzoxazin-4-one core is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in compounds with a wide range of biological activities. nih.govbenthamscience.com Researchers are actively exploring this scaffold to create novel derivatives with diverse applications in medicine, agriculture, and materials science. nih.govnih.gov

By introducing different functional groups and fusing other heterocyclic rings to the benzoxazinone framework, scientists are generating new molecular entities with unique properties. benthamscience.commdpi.com This structural diversification has led to the discovery of benzoxazinone derivatives with potential applications as:

Herbicides: Novel benzoxazinones containing hydantoin (B18101) or 1,2,3-triazole fragments have been identified as potent inhibitors of the protoporphyrinogen (B1215707) IX oxidase (PPO) enzyme, a key target in weed control. nih.govresearchgate.net

Anticancer Agents: Derivatives have been designed as inhibitors of crucial targets in cancer progression, such as epidermal growth factor receptor (EGFR) tyrosine kinase and human neutrophil elastase. nih.govbenthamscience.com

Enzyme Inhibitors: The benzoxazinone structure has been used as a template to develop inhibitors for various enzymes, including α-chymotrypsin and HIV-1 integrase. nih.govnih.gov

Table 2: Examples of Novel Benzoxazinone Scaffolds and Their Applications

| Scaffold Type | Investigated Application | Key Structural Feature | Reference |

|---|---|---|---|

| Hydantoin-Benzoxazinone Hybrids | Herbicidal (PPO inhibition) | Combination of benzoxazinone and hydantoin rings. | nih.govresearchgate.net |

| Benzoxazinone-Triazole Hybrids | Anti-proliferative | 1,4-benzoxazine linked to a 1,2,3-triazole ring. | benthamscience.com |

| Benzoxazinone-Thiosemicarbazones | Antidiabetic (Aldose reductase inhibition) | Thiosemicarbazone moiety attached to the benzoxazinone core. | nih.gov |

This ongoing exploration continues to expand the chemical space and therapeutic potential of the benzoxazinone family, building upon the foundation laid by core structures like This compound .

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for preparing 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one? The compound is typically synthesized via cyclodehydration of N-acylanthranilic acid derivatives. A widely used method involves N-benzoylation of anthranilic acid followed by dehydrative cyclization using reagents like acetic anhydride or silica-bound benzoyl chloride (SBBC) . For example, reacting 2-aminobenzoic acid with 2-chlorobenzoyl chloride in pyridine yields intermediates that cyclize under reflux conditions .

Advanced: How can reaction conditions be optimized to improve yield and purity in solid-phase synthesis? Solid-phase synthesis using SBBC offers advantages in recyclability and reduced byproducts. Key parameters include:

- Reagent stoichiometry : A 1:1.2 molar ratio of 2-acylaminobenzoic acid to SBBC minimizes unreacted starting material .

- Temperature : Refluxing in dry toluene (110°C) ensures complete cyclization .

- Work-up : Washing with dilute NaHCO₃ removes residual acids, improving purity to >95% .

Biological Activity and Structure-Activity Relationships (SAR)

Basic: What biological activities are associated with this compound derivatives? These derivatives exhibit diverse activities, including: